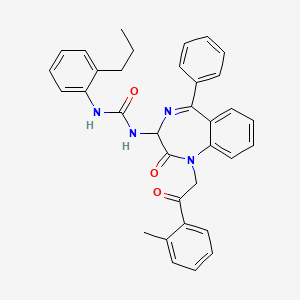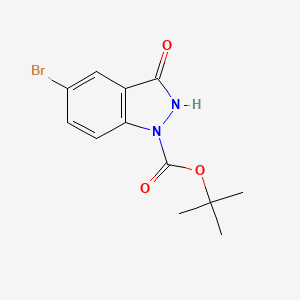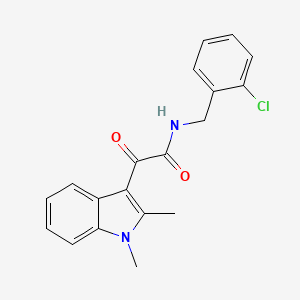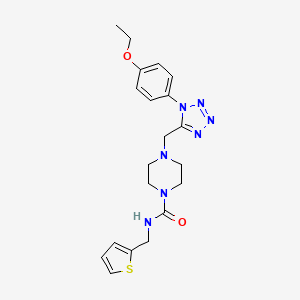![molecular formula C12H15FN4O B2382379 2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one CAS No. 2108806-17-1](/img/structure/B2382379.png)
2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a fluorophenyl group and a tetrazaspiro structure makes this compound of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of cyclic ketones with amines and thioglycolic acid in the presence of a catalyst such as mesoporous MCM-41-supported Schiff base and CuSO4·5H2O. This reaction is carried out in toluene and yields the desired spiro compound in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
1-Methyl-1-azaspiro[4.5]decan-2-one: Another spiro compound with similar structural features.
4-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one: Contains a thia-azaspiro structure.
2-Chloromethyl-6-isopropyl-9-methyl-1-oxa-4-thiaspiro[4.5]decane: Features a thiaspiro structure with different substituents.
Uniqueness
2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one is unique due to the presence of the fluorophenyl group and the tetrazaspiro structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(3-fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O/c13-9-2-1-3-10(8-9)17-11(18)15-12(16-17)4-6-14-7-5-12/h1-3,8,14,16H,4-7H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXHWBVMNNCBJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)N(N2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2382297.png)

![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)

![2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)
![Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2382305.png)


![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

![1-{Octahydropyrrolo[3,4-b]pyrrol-5-yl}ethan-1-one](/img/structure/B2382317.png)
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382318.png)
![(E)-4-(Dimethylamino)-1-[2-(1,5-dimethylpyrazol-4-yl)pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2382319.png)
